![molecular formula C18H17N5O2S2 B4286481 4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)
4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides involves a detailed process that has been optimized to improve yield and selectivity towards specific isozymes, showcasing the chemical's potential in targeting human carbonic anhydrase isozymes I, II, VII, and XIII. The synthesis steps often include chlorination, ammonolysis, and condensation processes, leading to high yields and significant bioactivity (Sūdžius et al., 2010; Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been elucidated using crystallography, revealing diverse conformational polymorphism. The structures exhibit varying torsion angles and bond lengths, contributing to their distinct biological activities. The imide configuration, rather than the amide form, is commonly observed, highlighting unique structural features (Bar & Bernstein, 1985).
Chemical Reactions and Properties
Sulfonamides, including this compound, undergo various chemical reactions, such as Mitsunobu reactions and interactions with isocyanates, leading to a wide range of derivatives with potential antitumor and enzyme inhibitory activities. These reactions showcase the chemical's versatility and its application in synthesizing compounds with desired biological properties (Masevičius et al., 2012; Chern et al., 1990).
Physical Properties Analysis
The physical properties of 4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide derivatives, such as solubility, melting points, and crystal structures, play a crucial role in their pharmacological profile. These properties are determined through experimental techniques and computational studies, providing insights into their behavior in biological systems (Ümit Ceylan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding the compound's utility in drug development. Studies focusing on these aspects reveal the compound's potential as a scaffold for developing inhibitors targeting specific enzymes, demonstrating its importance in medicinal chemistry (Akocak et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) , Insulin receptor , and Insulin receptor substrate 1 . These targets play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Safety and Hazards
properties
IUPAC Name |
1-(2-methylphenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-13-5-2-3-6-16(13)22-18(26)21-14-7-9-15(10-8-14)27(24,25)23-17-19-11-4-12-20-17/h2-12H,1H3,(H,19,20,23)(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYNECCCZCVLLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-methylphenyl)carbamothioyl]amino}-N-(pyrimidin-2-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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